3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-17-10-11-20-21(15-17)30-23(25-20)26(16-18-7-5-6-13-24-18)22(27)12-14-31(28,29)19-8-3-2-4-9-19/h2-11,13,15H,12,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEIGYGNOBXBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide typically involves multi-step organic reactions. The starting materials may include 6-methylbenzo[d]thiazole, phenylsulfonyl chloride, and pyridine-2-carboxaldehyde. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties.
Table 1: Structural and Molecular Comparison
Substituent Effects on Benzothiazole Derivatives
- 6-Methyl vs. 6-Methanesulfonyl (Target vs. ):
The methanesulfonyl group in introduces strong electron-withdrawing effects and polarity, likely increasing solubility in polar solvents compared to the target’s methyl group. However, steric bulk from the sulfonyl group may hinder binding interactions in biological systems . - N-Substituents (Target vs. In contrast, the target’s pyridinylmethyl group introduces a secondary amine, which may participate in hydrogen bonding or protonation at physiological pH .
Sulfonyl Group Variations
- Benzenesulfonyl vs. Benzylsulfonyl (Target vs. However, the rigid benzenesulfonyl group in the target may favor specific binding conformations .
Heterocyclic Modifications
- Benzothiazole vs. Triazolopyridazine (Target vs. ):
’s triazolopyridazine core offers additional hydrogen-bond acceptors (N atoms) and a smaller aromatic surface, possibly altering target selectivity compared to the benzothiazole-based target .
Research Findings and Implications
Solubility and Bioavailability: The pyridinylmethyl group in the target compound may enhance aqueous solubility compared to analogs with non-polar substituents (e.g., ’s benzylsulfonyl).
Binding Interactions: The 6-methylbenzothiazole in the target provides a balance between steric accessibility and electron density, contrasting with ’s bulkier methanesulfonyl group, which may impede receptor docking .
Biological Activity
3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide is a compound that has garnered attention due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure incorporates a benzenesulfonyl group and a benzothiazole moiety, which are significant for its biological activity. The presence of these functional groups is critical for modulating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Procaspase Activation : Research indicates that the compound can activate procaspase-3, leading to apoptosis in cancer cells. This mechanism is crucial for its anticancer properties, particularly against cell lines such as U937 and MCF-7 .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation, contributing to its overall anticancer efficacy.
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by various structural modifications:
- Benzothiazole Moiety : The inclusion of the benzothiazole group is essential for maintaining anticancer activity. Variations in this part of the molecule can significantly affect potency and selectivity.
- Sulfonamide Group : Modifications to the sulfonamide portion can alter the compound's solubility and bioavailability, impacting its therapeutic potential.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Case Studies
- In Vitro Evaluation : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant anticancer properties through the activation of apoptotic pathways .
- Mechanistic Insights : Further investigations revealed that the compound could modulate zinc ion availability, which is critical for procaspase activation. This highlights the importance of metal ion interactions in the mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
